molecular formula C25H28N4O5 B3303719 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 921478-05-9

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3303719
CAS No.: 921478-05-9
M. Wt: 464.5 g/mol
InChI Key: JKXNXYPLSREGRE-UHFFFAOYSA-N
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Description

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a combination of furan, piperazine, pyridine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan-2-carbonyl piperazine intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.

    Attachment of the pyridine moiety: The intermediate is then reacted with a pyridine derivative to introduce the pyridine ring.

    Methoxylation and oxidation: The pyridine ring is methoxylated and oxidized to form the 5-methoxy-4-oxo-1,4-dihydropyridine structure.

    Acetamide formation: Finally, the compound is reacted with 2-methylphenyl acetic acid to form the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new drugs and materials.

    Industrial Applications: Its unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide: Lacks the methoxy group, which may affect its biological activity.

    2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(phenyl)acetamide: Lacks the methyl group on the phenyl ring, which may influence its pharmacokinetics.

Uniqueness

The presence of the methoxy group and the specific arrangement of functional groups in 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets, improve its solubility, or alter its metabolic stability, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-18-6-3-4-7-20(18)26-24(31)17-29-16-23(33-2)21(30)14-19(29)15-27-9-11-28(12-10-27)25(32)22-8-5-13-34-22/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNXYPLSREGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide

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